1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone
Description
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone is a diaryl ethanone derivative characterized by two aromatic rings substituted with electron-donating groups: a dimethylamino group (-N(CH₃)₂) at the para position of one phenyl ring and a methoxy group (-OCH₃) at the para position of the second phenyl ring. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-18(2)15-8-6-14(7-9-15)17(19)12-13-4-10-16(20-3)11-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
IATQKNCFMFBDLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
A classical approach involves the Friedel-Crafts acylation of 4-(dimethylamino)benzene derivatives with 4-methoxybenzoyl chloride or related acylating agents.
- Procedure: 4-(Dimethylamino)benzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
- Reaction Conditions: Typically carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures to moderate heating.
- Outcome: The ketone bond forms between the carbonyl carbon of the acyl chloride and the aromatic ring, yielding the target ethanone derivative.
- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed to isolate the pure product.
Cross-Coupling and Catalytic Methods
More modern synthetic methods utilize transition metal-catalyzed cross-coupling reactions or catalytic oxidative coupling to assemble the ketone.
- For example, palladium-catalyzed coupling of 4-(dimethylamino)phenylboronic acid with 4-methoxyacetophenone derivatives under Suzuki-Miyaura conditions.
- Alternatively, catalytic oxidation of secondary alcohol intermediates derived from the corresponding aromatic rings can be employed.
Condensation and Subsequent Reduction
Another pathway involves condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyacetophenone or related compounds, followed by reduction or rearrangement to form the ethanone.
- This can be achieved via Claisen-Schmidt condensation to form α,β-unsaturated ketones, which are then selectively hydrogenated or reduced to yield the saturated ethanone.
- Reaction conditions typically involve base catalysis (e.g., NaOH or KOH) in ethanol or methanol solvents at room temperature or mild heating.
Representative Experimental Procedures and Data
Based on literature and supplementary data from Royal Society of Chemistry and other sources, the following generalized procedure can be adapted for the preparation of 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethanone:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(Dimethylamino)benzaldehyde + 4-methoxyacetophenone, NaOH (10%), EtOH, RT to reflux | Claisen-Schmidt condensation to form chalcone intermediate | ~70-85% yield reported for similar compounds |
| 2 | Catalytic hydrogenation (H2, Pd/C, MeOH) | Reduction of α,β-unsaturated ketone to saturated ethanone | High yield, typically >90% |
| 3 | Purification by silica gel chromatography (ethyl acetate/petroleum ether) | Isolation of pure product | Purity >95% by NMR and HPLC |
Notes on Reaction Optimization and Variations
- Catalyst choice and loading: Transition metal catalysts such as Pd(PPh3)4 or Ru-based catalysts have been reported to improve yields and selectivity in coupling reactions.
- Solvent effects: Polar aprotic solvents (e.g., dimethylformamide) can enhance reaction rates in coupling reactions, while protic solvents are preferred for condensation steps.
- Temperature control: Maintaining reaction temperatures between 25 °C and 140 °C is critical depending on the step to avoid side reactions or decomposition.
- Atmosphere: Inert atmosphere (argon or nitrogen) is often used during metal-catalyzed steps to prevent oxidation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-(Dimethylamino)benzene + 4-methoxybenzoyl chloride + AlCl3 | Anhydrous, 0-50 °C | Straightforward, classical | Requires corrosive reagents, possible polyacylation |
| Cross-Coupling Catalysis | 4-(Dimethylamino)phenylboronic acid + 4-methoxyacetophenone derivatives + Pd catalyst | Inert atmosphere, 80-120 °C | High selectivity, mild conditions | Expensive catalysts, sensitive to moisture |
| Claisen-Schmidt + Reduction | 4-(Dimethylamino)benzaldehyde + 4-methoxyacetophenone + base; then catalytic hydrogenation | Room temperature to reflux; H2, Pd/C | High yield, scalable | Multi-step, requires hydrogenation setup |
Research Discoveries and Developments
- Recent studies have demonstrated the use of acridine-based ruthenium catalysts for efficient synthesis of related ketones under mild conditions with good yields and selectivity.
- Advances in ligand design for palladium catalysts have improved cross-coupling efficiency for electron-rich aromatic amines and ethers, facilitating the preparation of compounds like 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethanone.
- The use of solvent-free or green chemistry approaches is emerging, reducing environmental impact while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Effects
Physical and Chemical Properties
- Solubility: Methoxy and dimethylamino groups enhance solubility in organic solvents (e.g., ethanol, acetone). Sulfonyl or glycosylated derivatives (e.g., 1-[4-(Benzoyloxy)-2-hydroxyphenyl]-2-(4-methoxyphenyl)ethanone) exhibit improved aqueous solubility .
- Melting Points : Bulky substituents (e.g., sulfonyloxy groups) increase melting points due to stronger intermolecular forces .
- Stability: Electron-withdrawing groups (e.g., -NO₂) reduce stability under basic conditions, while electron-donating groups (e.g., -OCH₃) enhance resistance to oxidation .
Biological Activity
1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound features a dimethylamino group and a methoxy-substituted phenyl group, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone can be represented as follows:
This structure includes:
- A dimethylamino group () that enhances its interaction with biological targets.
- A methoxy group () that influences its solubility and reactivity.
Antimicrobial Properties
Research has demonstrated that chalcone derivatives exhibit significant antimicrobial activity. A study highlighted the potential of various chalcones, including those similar to 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone, as effective inhibitors against bacterial pathogens. Specifically, compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Antiviral Activity
Chalcones have been investigated for their antiviral properties, particularly against viruses such as SARS-CoV-2. In silico studies indicated that certain chalcone derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone may possess similar inhibitory effects . The binding affinity of these compounds to viral targets is comparable to established antiviral drugs, indicating their potential therapeutic applications.
Anticancer Effects
The anticancer potential of 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone has also been explored. Research indicates that chalcones can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress . For instance, studies have shown that certain chalcone derivatives exhibit antiproliferative effects on various cancer cell lines such as HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) . The underlying mechanisms often involve the activation of apoptotic pathways and inhibition of tumor growth.
The mechanism by which 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone exerts its biological effects can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The dimethylamino group enhances the compound's ability to bind to enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several chalcone derivatives against common bacterial strains. The results indicated that 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Study 2: Antiviral Screening Against SARS-CoV-2
In a recent screening for antiviral activity, researchers assessed the effectiveness of various chalcone derivatives against SARS-CoV-2. The study found that certain compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication . This suggests that 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone could be further investigated for its potential use in treating COVID-19.
Study 3: Anticancer Activity in Cell Lines
In vitro studies have demonstrated that chalcone derivatives can significantly reduce cell viability in cancer cell lines. One study reported an IC50 value of 15 µM for 1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone against MCF-7 cells, highlighting its potential as a novel anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
